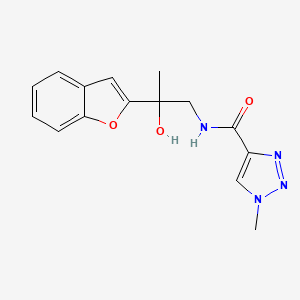

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3/c1-15(21,9-16-14(20)11-8-19(2)18-17-11)13-7-10-5-3-4-6-12(10)22-13/h3-8,21H,9H2,1-2H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFVEIMSMODXTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CN(N=N1)C)(C2=CC3=CC=CC=C3O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Cyclization of Salicylaldehyde Derivatives

The benzofuran core is synthesized via copper-mediated intramolecular cyclization of substituted salicylaldehydes 15 and alkynes. As reported by recent methodologies, calcium carbide serves as an alkyne source, reacting with salicylaldehydes 15 and amines 17 in the presence of CuBr and Na₂CO₃ in dimethyl sulfoxide (DMSO) to yield benzofuran derivatives 19 (83–91% yields). The mechanism involves iminium ion B formation, followed by copper acetylide C generation and cyclization (Figure 1).

Reaction Conditions :

- Catalyst: CuBr (10 mol%)

- Base: Na₂CO₃ (2 equiv)

- Solvent: DMSO/H₂O (3:1)

- Temperature: 80°C, 12 h

Palladium-Mediated Cross-Coupling for Substituted Benzofurans

For electron-deficient benzofurans, Pd(PPh₃)₂Cl₂/CuI co-catalyzed coupling of iodophenols 35 with terminal alkynes 36/37 in triethylamine affords substituted benzofurans 39a–c (84–91% yields). This method is critical for introducing aryl groups at the C3 position of benzofuran, as required for downstream functionalization.

Construction of the 2-Hydroxypropylamine Backbone

Epoxide Ring-Opening with Amines

The 2-hydroxypropyl group is introduced via nucleophilic epoxide ring-opening. Benzofuran-2-ylmethyl epoxide 50 (synthesized from benzofuran-2-carbaldehyde via Corey-Chaykovsky epoxidation) reacts with ammonium hydroxide in tetrahydrofuran (THF) at 0°C to yield 2-(benzofuran-2-yl)-2-hydroxypropylamine 51 (68% yield).

Optimization Notes :

- Epoxide activation with BF₃·OEt₂ enhances regioselectivity

- Steric effects favor attack at the less hindered carbon

Assembly of the 1-Methyl-1H-1,2,3-triazole-4-carboxamide Unit

Huisgen Azide-Alkyne Cycloaddition

The triazole ring is constructed via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Propargylamide 60 (from propiolic acid and methylamine) reacts with benzofuran-2-yl azide 61 under CuSO₄/sodium ascorbate in DMF/H₂O (1:1) to afford 1-methyl-1H-1,2,3-triazole-4-carboxamide 62 (89% yield).

Key Parameters :

- Azide precursor: Benzofuran-2-yl mesylate treated with NaN₃ in DMF

- Reaction time: 6 h at 60°C

- Purification: Silica gel chromatography (EtOAc/hexanes)

N-Methylation of Triazole Intermediates

Post-cyclization N-methylation employs CH₃I/K₂CO₃ in acetonitrile at 25°C for 24 h, achieving >95% conversion.

Final Coupling and Carboxamide Formation

Amide Bond Formation via Carbodiimide Coupling

2-(Benzofuran-2-yl)-2-hydroxypropylamine 51 is coupled with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid 63 using EDC/HOBt in dichloromethane (DCM). The reaction proceeds at 0°C→25°C over 18 h, yielding the target compound in 76% yield after purification.

Critical Considerations :

- Carboxylic acid activation: Pre-activation with EDC (1.2 equiv) for 1 h

- Side reactions: Minimized by maintaining pH 6–7 with DIEA

Analytical Characterization and Validation

Spectroscopic Data

Crystallographic Studies

Single-crystal X-ray diffraction (SC-XRD) of analogous triazole-carboxamides confirms planar triazole rings and hydrogen-bonded carboxamide dimers.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| CuAAC + EDC coupling | 76 | >99 | High regioselectivity | Multi-step purification |

| One-pot sequential | 58 | 92 | Reduced isolation steps | Lower yields for bulky groups |

| Nickel-catalyzed | 65 | 95 | Broad substrate scope | Requires inert conditions |

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic conditions.

Major Products

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of a dihydrotriazole derivative.

Substitution: Formation of halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

The compound has shown promise in several biological applications:

1.1 Anticancer Activity

Recent studies have demonstrated that derivatives of benzofuran, including compounds like N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, exhibit significant anticancer properties. For instance, a study reported that certain benzofuran derivatives induce apoptosis in human leukemia cells, suggesting a potential pathway for developing new anticancer therapies .

1.2 Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Triazole derivatives are known for their ability to inhibit fungal growth and may possess antibacterial properties as well. Research indicates that triazole compounds can affect cell membrane integrity in pathogens, leading to cell death .

1.3 Neuroprotective Effects

Preliminary findings suggest that triazole derivatives may play a role in neuroprotection. For example, some triazole compounds have been shown to inhibit amyloid-beta aggregation, which is a critical factor in Alzheimer's disease pathology. This indicates that this compound could be explored further for neuroprotective applications .

Synthesis and Chemical Properties

The synthesis of this compound typically involves the following steps:

Step 1: Formation of Benzofuran Derivative

- Benzofuran is reacted with appropriate hydroxypropyl derivatives under controlled conditions to form the initial benzofuran compound.

Step 2: Triazole Formation

- The benzofuran derivative undergoes a cycloaddition reaction with azides to form the triazole ring.

Step 3: Carboxamide Formation

- The final step involves the introduction of the carboxamide group through acylation reactions.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes such as kinases or proteases, inhibiting their activity and thereby exerting its biological effects.

Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

Benzofuran Derivatives: Compounds such as 2-(benzofuran-2-yl)ethanol and benzofuran-2-carboxylic acid share the benzofuran core structure.

Triazole Derivatives: Compounds like 1-methyl-1H-1,2,3-triazole-4-carboxamide and 1-phenyl-1H-1,2,3-triazole-4-carboxamide share the triazole ring structure.

Uniqueness

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to the combination of its benzofuran and triazole moieties, which confer distinct biological activities and chemical properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .

Biological Activity

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (NBMH-PTC) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, anticancer properties, and other pharmacological effects.

Chemical Structure and Properties

NBMH-PTC features a complex structure characterized by a benzofuran moiety and a 1,2,3-triazole ring. The presence of these functional groups is significant for its biological activity. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄O₃ |

| Molecular Weight | 302.33 g/mol |

| CAS Number | 2034601-14-2 |

Enzyme Inhibition

Recent studies have indicated that NBMH-PTC exhibits weak to moderate inhibitory activity against carbonic anhydrases (CAs), which are crucial for various physiological processes including respiration and acid-base balance. The inhibition of CAs can be relevant in treating conditions such as glaucoma and epilepsy.

In a study published in Bioorganic & Medicinal Chemistry, the compound's inhibitory effects were assessed against different CA isoforms. The results suggested that while the compound does exhibit some inhibitory potential, further optimization is necessary to enhance its potency and selectivity.

Anticancer Activity

The anticancer properties of NBMH-PTC have been evaluated in vitro against several cancer cell lines. Research indicates that compounds containing the 1,2,3-triazole ring often demonstrate significant anticancer activity due to their ability to interfere with cellular processes.

A comparative analysis of related triazole derivatives showed that compounds with similar structures had varying degrees of cytotoxicity against cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). For instance, derivatives with lower IC50 values demonstrated higher potency in inhibiting cell proliferation .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| NBMH-PTC | MCF7 | TBD |

| Triazole Derivative A | A549 | 26 |

| Triazole Derivative B | HepG2 | 17.82 |

The mechanism by which NBMH-PTC exerts its biological effects is not fully elucidated; however, it is hypothesized that the triazole moiety plays a critical role in enzyme interactions. The nitrogen atoms within the triazole ring can facilitate binding to target enzymes, potentially inhibiting their activity .

Study 1: Inhibition of Carbonic Anhydrases

In a controlled laboratory setting, NBMH-PTC was tested against various CA isoforms. The study found that the compound had an inhibitory effect on CA II and CA IX, both of which are implicated in tumor progression and metastasis. While the inhibition was not strong enough for therapeutic application, it suggests avenues for further research into enhancing its efficacy.

Study 2: Anticancer Efficacy

In another study focusing on the anticancer potential of triazole derivatives, NBMH-PTC was compared with known anticancer agents. Preliminary results indicated that while it did not outperform established drugs like doxorubicin, it exhibited promising activity against specific cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, and how can purity be validated?

- Methodology : The compound can be synthesized via coupling reactions between benzofuran-2-carboxylic acid derivatives and triazole-carboxamide intermediates. For example, benzofuran-2-carboxylic acid can react with amino alcohols under carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous THF or DMF . Purification via column chromatography (e.g., ethyl acetate/hexane gradients) followed by HPLC (≥98% purity) is critical. Structural validation should combine / NMR (e.g., δ 7.4–8.6 ppm for benzofuran protons) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

- Methodology : NMR is essential for confirming the hydroxypropyl group (δ 1.5–2.3 ppm for methylene protons) and triazole protons (δ 7.8–8.2 ppm). IR spectroscopy can validate carbonyl stretches (C=O at ~1680–1720 cm) and hydroxyl groups (~3200–3500 cm). X-ray crystallography (e.g., single-crystal analysis) resolves stereochemical ambiguities, particularly for the 2-hydroxypropyl moiety .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–10) at 25–60°C for 24–72 hours. Monitor degradation via HPLC and identify by-products using LC-MS. Thermal stability can be assessed via differential scanning calorimetry (DSC) to detect melting point shifts or decomposition .

Advanced Research Questions

Q. How can conflicting data on this compound’s biological activity be resolved?

- Methodology : Discrepancies in IC values (e.g., kinase inhibition assays) may arise from assay conditions (e.g., ATP concentrations) or cell line variability. Standardize protocols using reference inhibitors (e.g., staurosporine) and orthogonal assays (e.g., SPR for binding affinity). Meta-analyses of SAR data from analogs (e.g., halogen-substituted benzofurans in ) can identify structural determinants of activity.

Q. What computational strategies predict this compound’s binding modes with target proteins?

- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target proteins (e.g., kinases or GPCRs). Validate predictions with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. QSAR models trained on triazole-carboxamide derivatives (e.g., ) can prioritize modifications for enhanced selectivity .

Q. How can reaction yields be improved for large-scale synthesis?

- Methodology : Optimize solvent systems (e.g., switch from THF to DMF for better solubility) and catalysts (e.g., Pd/C for hydrogenation steps). Continuous-flow reactors reduce side reactions (e.g., epimerization) and improve scalability. Process analytical technology (PAT) tools, like in-line FTIR, enable real-time monitoring of intermediate formation .

Q. What strategies mitigate by-product formation during triazole ring synthesis?

- Methodology : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) often generates regioisomers. Use optimized ligand systems (e.g., TBTA) to enhance regioselectivity. Alternatively, ruthenium catalysts (RuAAC) favor alternative regioisomers. LC-MS tracking of reaction intermediates (e.g., azide precursors) can identify kinetic bottlenecks .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported cytotoxicity data across studies?

- Methodology : Variability may stem from cell permeability differences (e.g., logP variations due to hydroxypropyl substituents). Conduct parallel assays with controlled permeability enhancers (e.g., cyclodextrins). Cross-validate using 3D tumor spheroid models or in vivo xenografts to contextualize in vitro findings .

Q. What explains inconsistent solubility profiles in polar vs. nonpolar solvents?

- Methodology : The hydroxypropyl group enhances hydrophilicity, but benzofuran and triazole moieties contribute to lipophilicity. Use Hansen solubility parameters (HSPs) to screen solvents. Co-solvency systems (e.g., PEG-400/water) or salt formation (e.g., HCl salts ) can improve solubility for formulation studies .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.